4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

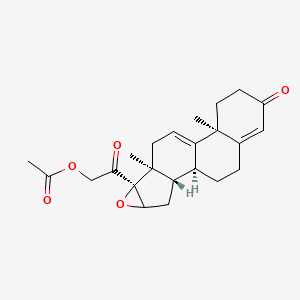

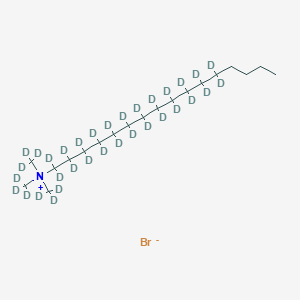

4'-Epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl (4E4A5B) is a novel nucleoside analog that has been developed as a potential antiviral agent for the treatment of HIV and other viral infections. It is a derivative of the natural nucleoside, emtricitabine, and has been designed to target a specific enzyme in the HIV replication cycle.

Applications De Recherche Scientifique

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl has been studied extensively for its potential as an antiviral agent, particularly for the treatment of HIV and other viral infections. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo, and has been demonstrated to be a potent inhibitor of HIV-1 reverse transcriptase and integrase. In addition, this compound has been tested in clinical trials and is currently being developed as a potential therapy for HIV infection.

Mécanisme D'action

4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl works by targeting a specific enzyme in the HIV replication cycle. It is a competitive inhibitor of HIV-1 reverse transcriptase, which is responsible for the transcription of viral genetic material into a form that can be incorporated into the host cell's genome. In addition, this compound is a non-nucleoside inhibitor of HIV-1 integrase, which is responsible for the integration of the viral genome into the host cell's genome.

Biochemical and Physiological Effects

This compound has been shown to inhibit the replication of HIV-1 in vitro and in vivo. In vitro, it has been demonstrated to be a potent inhibitor of HIV-1 reverse transcriptase and integrase. In vivo, this compound has been shown to reduce HIV-1 replication by up to 99%. In addition, this compound has been shown to have no significant effect on the biochemical and physiological processes of the host cell.

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of using 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl in laboratory experiments is its high potency and selectivity. It has been shown to be a potent inhibitor of HIV-1 reverse transcriptase and integrase, and has been demonstrated to have no significant effect on the biochemical and physiological processes of the host cell. However, there are some limitations to using this compound in laboratory experiments. It is a novel nucleoside analog, and thus its long-term effects are not yet known. In addition, its synthesis requires specialized equipment and solvents, which may not be readily available in some laboratories.

Orientations Futures

The potential future directions for 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl include further research into its mechanism of action, its efficacy in clinical trials, and its potential as a prophylactic agent. In addition, further research into its long-term effects on the biochemical and physiological processes of the host cell is needed. Furthermore, research into its potential as an adjuvant therapy for other viral infections is also needed. Finally, further research into its potential as an antiviral agent for other viruses, such as hepatitis B and C, is also needed.

Méthodes De Synthèse

The synthesis of 4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl involves the condensation of 4'-epi-emtricitabine with 4-acetamide 5'-O-benzoyl chloride using an optimized procedure. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, and the product is isolated by column chromatography. The yield of the reaction is typically greater than 70%.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl' involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "2',3'-Dideoxy-3'-thiacytidine", "4-Acetamido-2-fluorobenzoic acid", "Benzoyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 2',3'-Dideoxy-3'-thiacytidine to Emtricitabine", "Step 2: Protection of Emtricitabine hydroxyl group with benzoyl chloride", "Step 3: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 4: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 5: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 6: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 7: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 8: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 9: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 10: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 11: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 12: Acetylation of Emtricitabine amine group with acetic anhydride", "Step 13: Deprotection of Emtricitabine hydroxyl group with sodium bicarbonate", "Step 14: Benzoylation of Emtricitabine hydroxyl group with benzoyl chloride", "Step 15: Purification of the final product using column chromatography" ] } | |

Numéro CAS |

150796-39-7 |

Formule moléculaire |

C₁₇H₁₆FN₃O₅S |

Poids moléculaire |

393.39 |

Synonymes |

trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative; N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

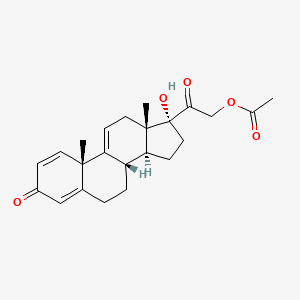

![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)